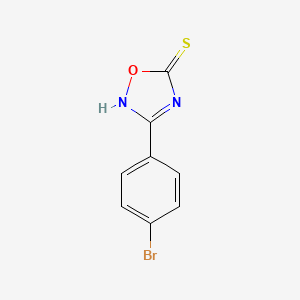

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol

Description

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a thiol (-SH) group at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name |

3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNOVCSPUZASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)ON2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle Variations

- 1,2,4-Oxadiazole vs. 1,2,4-Triazole: Oxadiazole Derivatives: The oxygen atom in the oxadiazole ring increases electron-withdrawing effects, stabilizing the thiol group and influencing acidity (thiol pKa ~10). This contrasts with triazole derivatives (e.g., 4-allyl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol), where nitrogen-rich cores enhance hydrogen-bond acceptor capacity . Triazole-Thiones: Compounds like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones exhibit thione (-C=S) groups, which are less acidic than thiols but offer distinct coordination chemistry .

Substituent Effects

- Position 5 Modifications :

- Thiol (-SH) vs. Aryl Groups : Replacing the thiol with a thiophen-2-yl group (e.g., 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, CAS 330459-34-2) increases aromaticity and molecular weight (307.166 g/mol vs. ~257 g/mol for the thiol derivative), reducing solubility but enhancing π-π stacking interactions .

- Chloromethyl and p-Tolyl Groups : Derivatives like 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2) introduce steric bulk and electrophilic sites, altering reactivity profiles compared to the nucleophilic thiol .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | LogP (Predicted) |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | C₈H₅BrN₂OS | ~257 | -SH, -Br | ~2.8 |

| 3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | C₁₂H₇BrN₂OS | 307.166 | Thiophene, -Br | ~3.5 |

| 4-Allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thione | C₁₄H₁₅BrN₃OS | 361.26 | -C=S, Allyl | ~3.2 |

- Solubility : The thiol derivative’s lower molecular weight and polar -SH group suggest higher aqueous solubility than aryl-substituted analogs.

- Stability : Thiols are prone to oxidation (forming disulfides), necessitating inert storage conditions, while chloromethyl derivatives may hydrolyze under acidic/basic conditions .

Antimicrobial and Anti-inflammatory Potential

- Thiol Derivatives: The -SH group in 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol may enhance binding to microbial enzymes via disulfide bond disruption or metal chelation, a mechanism less accessible in non-thiol analogs like 3-(4-bromophenyl)-5-p-tolyl-1,2,4-oxadiazole (CAS 587006-12-0) .

Biological Activity

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring with a bromophenyl substituent and a thiol group. The presence of the thiol group is significant as it can participate in various biochemical interactions, enhancing the compound's reactivity and biological potential.

Antimicrobial Activity

Research has shown that 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol exhibits notable antimicrobial properties. A study indicated that derivatives of oxadiazoles possess significant antibacterial and antifungal activities. For instance:

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | Antibacterial against E. coli | 32 |

| 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | Antifungal against C. albicans | 24 |

This compound showed enhanced activity compared to other derivatives lacking the thiol group .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. A recent investigation into various substituted oxadiazoles demonstrated their ability to inhibit cancer cell proliferation. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 4.56 μM

- HCT-116: 5.55 μM

- HeLa: 6.20 μM

These results suggest that 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol may act as a potent anticancer agent through mechanisms that involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol may modulate inflammatory pathways effectively .

The biological activity of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in target proteins.

- Receptor Modulation : The oxadiazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.

These interactions can lead to alterations in protein function and signaling pathways critical for disease progression .

Case Studies

- Antimicrobial Study : A series of synthesized oxadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in annexin V-positive cells upon treatment with the compound .

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies targeting different cancer types. Its anticancer activity is primarily attributed to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of 1,3,4-oxadiazoles, including 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol, exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a study reported a MID GI50 value of 2.09 for a related compound against leukemia and melanoma cell lines, which is notably lower than established drugs like bendamustine and chlorambucil .

- Mechanism of Action : The compound's mechanism involves the inhibition of telomerase activity in cancer cells. In one study, compounds with similar oxadiazole structures demonstrated IC50 values ranging from 2.3 to 2.56 µM against gastric cancer cell lines .

- Broad-Spectrum Anticancer Activity : A recent investigation evaluated various oxadiazole derivatives against over 50 cancer cell lines at the National Cancer Institute. Notably, some derivatives exhibited IC50 values as low as 0.056 µM against leukemia cells, outperforming traditional chemotherapeutics .

| Study | Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|---|

| Study A | CCRF-CEM | 2.09 | Bendamustine (60) |

| Study B | SGC-7901 | 2.3 | Ethidium Bromide (2.5) |

| Study C | HL-60 | 0.056 | Monastrol (0.086) |

Anti-inflammatory Activity

In addition to its anticancer properties, 3-(4-bromophenyl)-1,2,4-oxadiazole-5-thiol has been investigated for its anti-inflammatory effects.

Research Insights

- In Vivo Studies : A study assessed the anti-inflammatory potential of oxadiazole derivatives in rat models with carrageenan-induced paw edema. The most effective compounds exhibited inhibition rates comparable to indomethacin .

- Analgesic Effects : Some derivatives also displayed analgesic properties with efficacy ranging from 44% to 71%, indicating potential for pain management applications .

| Study | Measurement | Inhibition (%) | Standard Drug |

|---|---|---|---|

| Study D | Paw Edema | 59.5 | Indomethacin (64.3) |

| Study E | Analgesic Activity | 63.2 | Acetylsalicylic Acid |

Anticonvulsant Properties

The anticonvulsant activity of oxadiazole derivatives has also been explored, showcasing their potential in treating seizure disorders.

Findings from Recent Research

- Evaluation Models : Various derivatives were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for anticonvulsant activity. Compounds with specific substitutions showed enhanced efficacy compared to standard treatments .

- Comparative Potency : Some oxadiazole derivatives demonstrated stronger anticonvulsant effects than established medications like fenbufen and sodium diclofenac .

| Study | Model Used | Efficacy | Comparison Drug |

|---|---|---|---|

| Study F | MES | Higher than Fenbufen | Fenbufen |

| Study G | PTZ | Comparable to Diclofenac | Sodium Diclofenac |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.